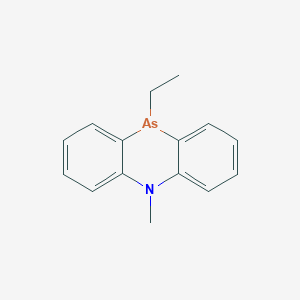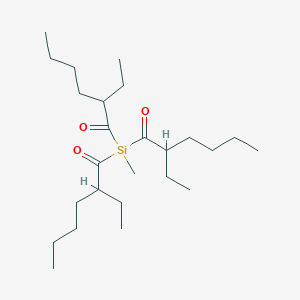
Yttrium, trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium, trimethyl- is a chemical compound consisting of yttrium and three methyl groups. Yttrium is a transition metal with the atomic number 39 and is often classified as a rare-earth element. The compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Yttrium, trimethyl- can be synthesized through several methods. One common method involves the reaction of yttrium chloride with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, yttrium, trimethyl- is often produced using advanced techniques such as atomic layer deposition (ALD). This method involves the use of yttrium tris(N,N’-diisopropylacetamidinate) as a precursor, which reacts with water to form yttrium oxide thin films. The process is highly controlled and allows for the production of high-purity yttrium compounds .
化学反応の分析
Types of Reactions
Yttrium, trimethyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form yttrium oxide.
Reduction: Can be reduced to elemental yttrium under specific conditions.
Substitution: Reacts with halogens to form yttrium halides.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Involves halogens like chlorine, bromine, or iodine.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃)
Reduction: Elemental yttrium (Y)
Substitution: Yttrium halides (e.g., YCl₃, YBr₃, YI₃).
科学的研究の応用
Yttrium, trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in medical imaging and therapy, particularly in the form of yttrium-90 for radiotherapy.
Industry: Applied in the production of high-performance materials, including superconductors and advanced ceramics
作用機序
The mechanism of action of yttrium, trimethyl- involves its interaction with molecular targets and pathways. In medical applications, yttrium-90, a radioactive isotope, emits beta particles that destroy cancer cells. The compound’s effectiveness is attributed to its ability to target specific tissues and deliver therapeutic radiation doses .
類似化合物との比較
Similar Compounds
- Yttrium chloride (YCl₃)
- Yttrium bromide (YBr₃)
- Yttrium iodide (YI₃)
Uniqueness
Yttrium, trimethyl- is unique due to its specific chemical structure and reactivity. Unlike other yttrium compounds, it contains three methyl groups, which confer distinct properties and reactivity patterns. This makes it particularly valuable in specialized applications, such as catalysis and advanced material synthesis .
特性
CAS番号 |
120181-93-3 |
|---|---|
分子式 |
C3H9Y |
分子量 |
134.01 g/mol |
IUPAC名 |
carbanide;yttrium(3+) |
InChI |
InChI=1S/3CH3.Y/h3*1H3;/q3*-1;+3 |
InChIキー |
KACODXCXPPNFTC-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[CH3-].[Y+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



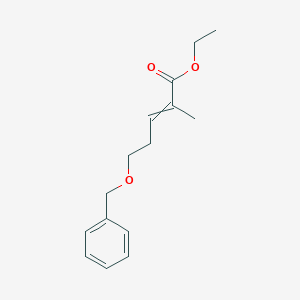

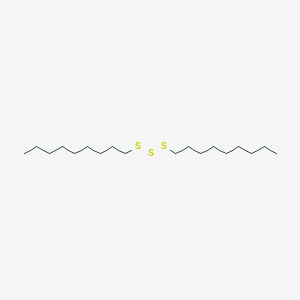
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)

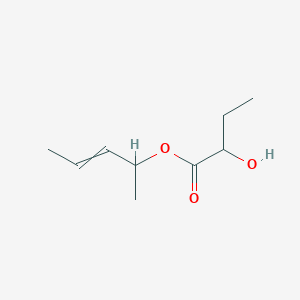
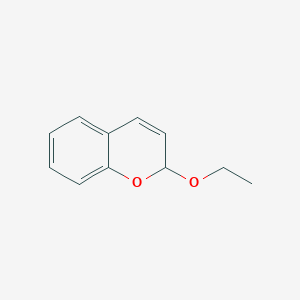


![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
